Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-
Description
IUPAC Nomenclature Conventions for Polyfunctional Benzamide Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for polyfunctional benzamide derivatives follows hierarchical rules to prioritize functional groups and substituents. For Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-, the parent structure is benzamide , a benzene ring substituted with a carboxamide group (-CONH₂). The numbering of the benzene ring begins at the carboxamide group, designating its position as carbon 1. The primary substituent is located at position 3 of the benzene ring, comprising a pyridin-3-yl group (a pyridine ring attached via its third carbon).
The pyridine ring itself is further substituted at position 5 with a [(3-hydroxyphenyl)methyl]amino group. This substituent consists of an amino group (-NH-) bonded to a methylene bridge (-CH₂-) connected to a 3-hydroxyphenyl moiety (a phenol group substituted at position 3 with a hydroxyl group). The full IUPAC name, therefore, reflects the compound’s topology:
- Benzamide as the parent structure.
- 3-pyridinyl indicating the pyridine substituent at position 3 of the benzene ring.
- 5-[[(3-hydroxyphenyl)methyl]amino] specifying the amino-methyl-phenolic substituent at position 5 of the pyridine ring.
This systematic name adheres to IUPAC rules by enumerating substituents in ascending numerical order and prioritizing the carboxamide group as the principal functional moiety.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number for this compound is 821784-23-0 , a unique identifier critical for unambiguous chemical tracking. Additional identifiers and synonyms include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 821784-23-0 |
| DSSTox Substance ID | DTXSID90463887 |
| Molecular Formula | C₁₉H₁₇N₃O₂ |
| Synonym | SCHEMBL4143243 |
The molecular formula C₁₉H₁₇N₃O₂ corresponds to a molecular weight of 319.36 g/mol , calculated as follows:
- Carbon (C): 19 × 12.01 = 228.19
- Hydrogen (H): 17 × 1.008 = 17.14
- Nitrogen (N): 3 × 14.01 = 42.03
- Oxygen (O): 2 × 16.00 = 32.00
Total : 319.36 g/mol.
Discrepancies in molecular formulas reported across sources (e.g., C₁₈H₁₆N₂O₂ in one instance) likely stem from transcription errors, as the structural analysis confirms the formula C₁₉H₁₇N₃O₂.
Cross-Referencing in Major Chemical Databases
This compound is cataloged in several key chemical databases, enabling researchers to access physicochemical data, synthetic pathways, and safety information:
- DSSTox : The Distributed Structure-Searchable Toxicity Database lists the compound under DTXSID90463887 , providing regulatory and toxicological profiles.
- PubChem : While no direct entry exists for CAS 821784-23-0, structurally analogous benzamide derivatives (e.g., PubChem CID 25138014 and 11630952) illustrate the utility of cross-referencing via substituent fragments.
- ChemSpider : Searches using the CAS number or DSSTox ID yield indirect results, suggesting potential indexing gaps for niche industrial compounds.
Researchers are advised to utilize the CAS number as the primary identifier for database queries, supplemented by the DSSTox ID for toxicity-related applications.
Properties
CAS No. |
821784-23-0 |
|---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[5-[(3-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H17N3O2/c20-19(24)15-5-2-4-14(8-15)16-9-17(12-21-11-16)22-10-13-3-1-6-18(23)7-13/h1-9,11-12,22-23H,10H2,(H2,20,24) |
InChI Key |
ORVGYSWASPQPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Core Benzamide Formation via Acyl Chloride Intermediate
The benzamide moiety is typically synthesized via reaction of a benzoic acid derivative with an amine. For this compound, 3-pyridinecarboxylic acid serves as the starting material:
Synthesis of 3-pyridinecarbonyl chloride :
Amidation :
Introduction of the (3-Hydroxyphenyl)methylamino Group
The pyridine ring’s 5-position is functionalized via reductive amination or alkylation:
Reductive Amination
Intermediate preparation :
Reductive amination :
Alkylation with 3-Hydroxybenzyl Halides
Alternative Route: Direct Coupling of Prefunctionalized Intermediates
A one-pot strategy avoids isolating intermediates:
- Suzuki-Miyaura Coupling :
Optimization and Catalysis
Catalytic Systems for Coupling Reactions
Analytical Characterization
The final product is validated using:
Data Tables
Challenges and Recommendations
- Protection of hydroxyl group : Use tert-butyldimethylsilyl (TBS) ether protection during alkylation to prevent side reactions.
- Purification : Reverse-phase chromatography (C18 column) effectively isolates the final product.
- Scalability : Catalytic hydrogenation for nitro reduction is preferable for large-scale synthesis.
Chemical Reactions Analysis
Reaction Mechanisms and Conditions
Table 1: Representative Reaction Conditions
Structural Analysis and Characterization
Key Techniques :
-
NMR Spectroscopy : Used to confirm the integrity of the amide bond and aromatic regions. For example, the broad singlet at ~5.37 ppm in corresponds to NH₂ groups, which could analogously appear in this compound.
-
Mass Spectrometry : Identifies molecular weight and fragmentation patterns. The target compound’s molecular formula aligns with benzamide derivatives (e.g., C₁₆H₁₆N₄O₂).
-
X-ray Crystallography : Validates supramolecular interactions, such as hydrogen bonding between amide groups and hydroxyl substituents .
Biological and Chemical Significance
Applications in Drug Development :
-
Enzyme Inhibition : Benzamides are known to interact with tyrosine kinases (e.g., Bcr-Abl), as documented in patent literature . The hydroxyphenyl group may enhance selectivity by modulating hydrogen bonding.
-
Antiviral Activity : Structural analogs (e.g., pyrazolo-pyrimidine derivatives) show anti-H5N1 activity, suggesting potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been studied for its potential as an inhibitor of protein kinases, which are critical in the regulation of cell proliferation and differentiation. Inhibitors of tyrosine kinases have shown promise in treating various neoplastic diseases, including leukemia. Specifically, compounds similar to benzamide derivatives have demonstrated the ability to inhibit mutant forms of kinases associated with aggressive cancer phenotypes, such as Bcr-Abl .
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Recent studies have evaluated benzamide derivatives for their antimicrobial efficacy against various pathogens. For instance, modifications of benzamide structures have been shown to possess significant antibacterial activity against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting their potential use in treating bacterial infections .
- Mechanism of Action :
- Case Studies :
Therapeutic Uses
- Cancer Treatment :
- Chronic Inflammatory Diseases :
- Infection Control :
Mechanism of Action
The mechanism of action of Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds for Comparison :
Nilotinib (CAS-641571-10-0): Structure: Contains a trifluoromethylphenyl group, a pyrimidinylamino substituent, and a 4-methylimidazole ring. Key Difference: Unlike the target compound, Nilotinib lacks the 3-hydroxyphenylmethylamino group but includes a trifluoromethyl group, which enhances metabolic stability and lipophilicity . Pharmacological Role: Approved antineoplastic agent targeting Bcr-Abl tyrosine kinase.
N-Benzyl-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (RN: 1251691-28-7): Structure: Features a triazolopyrimidinone core with a 3-fluoro-4-methylphenylamino substituent. Key Difference: Incorporates a fluorine atom and a triazole ring, which may confer stronger electrophilic interactions compared to the target compound’s hydroxyphenyl group .
Benzamide, N-[3-[5-[(2S)-2-amino-3-phenylpropoxy]-3-(3-methyl-1H-indazol-5-yl)-2-pyridinyl]phenyl]-2,6-difluoro- (CAS: 864771-65-3): Structure: Contains a difluorobenzamide group, an indazole ring, and a chiral aminopropoxy chain. Key Difference: The difluoro substitution and indazole moiety enhance binding to hydrophobic pockets in enzymatic targets, contrasting with the target compound’s hydroxyl group .
Pharmacological and Physicochemical Properties
Data Table : Comparative Analysis
Research Findings and Mechanistic Insights
- Nilotinib : Demonstrated efficacy in chronic myeloid leukemia (CML) due to its high specificity for Bcr-Abl kinase. The trifluoromethyl group contributes to prolonged half-life but may increase toxicity risks .
- The lack of a hydroxyl group may reduce off-target interactions compared to the target compound .
- Hydroxyphenyl vs. Fluorophenyl : The 3-hydroxyphenyl group in the target compound may improve water solubility compared to fluorinated analogs but could also increase susceptibility to metabolic oxidation .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a benzamide core with a pyridine ring and a hydroxyphenyl substituent, which are critical for its biological activity.
Biological Activity Overview
Benzamide derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Benzamide derivatives have shown promising antibacterial effects against various pathogens. For instance, certain pyrrole-benzamide derivatives exhibit MIC values as low as 3.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antiparasitic Effects : The benzamide scaffold has been evaluated for activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi. A study reported that specific benzamide derivatives displayed significant activity against these parasites, indicating their potential as antiparasitic agents .
- Anticancer Properties : Some benzamide compounds have been identified as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. For example, N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been characterized as an orally active HDAC inhibitor .
Structure-Activity Relationships (SAR)
Understanding the SAR of benzamide derivatives is vital for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of hydroxyl groups and nitrogen heterocycles significantly enhances the biological activity of benzamide compounds. For instance, the introduction of a hydroxyphenyl group has been linked to increased potency against certain cancer cell lines .
- Pyridine Ring Influence : The incorporation of a pyridine ring in the structure often improves the solubility and bioavailability of the compounds, making them more effective in vivo .
Case Studies
- Antiparasitic Activity :
- Anticancer Activity :
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Benzamide 1r | Antiparasitic | T. gondii, P. falciparum | Varies (potent) |
| Pyrrole-Benzamide Derivative | Antibacterial | S. aureus, E. coli | 3.125 μg/mL |
| HDAC Inhibitor | Anticancer | A549 (lung cancer) | 0.66 - 3.71 μM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-?
- Methodology :
- Step 1 : Start with methyl-5-(3-hydroxyphenyl)furan-2-carboxylate as a precursor. Substitute the carboxylate group with aminobenzophenone derivatives via nucleophilic acyl substitution.
- Step 2 : Introduce the 3-hydroxyphenylmethylamine moiety to the pyridine ring using a Buchwald-Hartwig coupling under inert conditions (N₂ atmosphere) with Pd catalysts .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) .
- Key Considerations : Optimize reaction temperature (typically 80–110°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize byproducts like unreacted pyridine intermediates.
Q. How can NMR and mass spectrometry validate the structural integrity of this benzamide derivative?
- Methodology :
- ¹H/¹³C NMR : Compare experimental spectra with computational predictions (e.g., DFT calculations). Key signals include:
- Aromatic protons (δ 7.2–8.5 ppm for pyridine and benzene rings).
- Hydroxyl group (δ 5.2–5.8 ppm, broad singlet).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values. Use electrospray ionization (ESI) in positive ion mode .
- Data Interpretation : Cross-reference with published spectra of analogous benzamide derivatives (e.g., N-(3-benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide) to resolve ambiguities .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in studies of this compound’s glucokinase activation potential?
- Methodology :
- In vitro Assays : Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293T transfected with human glucokinase). Normalize activity to positive controls (e.g., Roche GK activator RO0281675).
- Machine Learning : Train classifiers (e.g., random forests) on structural descriptors (logP, PSA, H-bond donors) to predict activity outliers. Validate with SHAP analysis to identify critical functional groups .
- Table 1 : Example Bioactivity Data Contradictions
| Study | EC₅₀ (µM) | Cell Line | Key Finding |
|---|---|---|---|
| A | 0.8 | HepG2 | Strong activation |
| B | 12.5 | INS-1 | No activity |
- Resolution : Investigate cell-specific factors (e.g., metabolic enzyme expression) using RNA-seq or CRISPR knockouts .
Q. How can computational modeling predict the binding affinity of this benzamide derivative to target enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of glucokinase (PDB: 4L3Q). Parameterize ligand force fields with GAFF2 and assign charges via AM1-BCC.
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Calculate binding free energy via MM-PBSA (ΔG < −8 kcal/mol indicates high affinity) .
- Validation : Compare docking poses with X-ray co-crystallography data (if available) or mutagenesis studies (e.g., alanine scanning of catalytic residues).
Q. What analytical methods detect degradation products under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to:
- Acidic (0.1 M HCl, 40°C),
- Basic (0.1 M NaOH, 40°C),
- Oxidative (3% H₂O₂, 25°C).
- LC-MS/MS Analysis : Use a C18 column (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor degradation markers (e.g., hydrolyzed amide bonds at m/z 180.1) .
- Mitigation : Stabilize formulations with cryoprotectants (e.g., trehalose) for long-term storage at −80°C .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document batch-to-batch variability in purity (>95% by HPLC) and yield (typically 60–75% after optimization) .
- Biological Assays : Include negative controls (DMSO vehicle) and validate assays with orthogonal methods (e.g., fluorescence polarization for binding vs. enzymatic activity).
- Data Transparency : Share raw spectral data (NMR, MS) in supplementary materials and deposit crystallographic data in public repositories (e.g., Cambridge Structural Database).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
